molecular formula C17H14FN3O5S B2387677 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-09-4

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2387677
CAS RN: 941908-09-4
M. Wt: 391.37
InChI Key: LHHCBRLQGORIFW-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic compound that contains several functional groups and structural features that are common in medicinal chemistry. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is attached to a fluorophenyl group (a phenyl ring with a fluorine atom) and a methoxyphenylsulfonyl group (a phenyl ring with a methoxy group and a sulfonyl group). The presence of these groups suggests that this compound could have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,3,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid or an acyl chloride and a hydrazine . The fluorophenyl and methoxyphenylsulfonyl groups could be introduced through substitution reactions, using appropriate fluorophenyl and methoxyphenylsulfonyl reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the fluorophenyl group, and the methoxyphenylsulfonyl group. These groups would likely confer distinct chemical properties to the molecule, influencing its reactivity and interactions with other molecules. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule polar. The methoxy group in the methoxyphenylsulfonyl group could provide some steric bulk, potentially influencing the compound’s conformation and how it fits into binding sites in biological targets .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, under acidic conditions, the 1,3,4-oxadiazole ring could potentially be hydrolyzed to yield a carboxylic acid and a hydrazine . The fluorine atom in the fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction, if a suitable nucleophile and conditions were present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s polarity and potentially its solubility in polar solvents. The methoxy group could contribute to the compound’s lipophilicity, potentially influencing its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of targets. For example, the 1,3,4-oxadiazole ring is a common feature in many drugs and is known to interact with a variety of biological targets, including enzymes and receptors . The fluorophenyl and methoxyphenylsulfonyl groups could also contribute to the compound’s biological activity, by forming interactions with amino acid residues in the target protein .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. As with any new compound, it would be important to conduct thorough safety testing, including in vitro and in vivo toxicity studies, before it could be used in humans .

Future Directions

Future research on this compound could involve further exploration of its biological activity, through in vitro and in vivo studies. It could also involve optimization of the compound’s structure to improve its activity, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S/c1-25-13-6-8-14(9-7-13)27(23,24)10-15(22)19-17-21-20-16(26-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCBRLQGORIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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